![molecular formula C14H13FN4O2S B2661823 6-((4-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946332-88-3](/img/structure/B2661823.png)

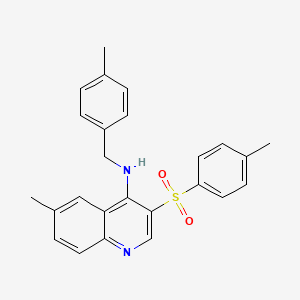

6-((4-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized by treating it with methanesulfonyl chloride in an ice bath and subsequently with lithium bromide under reflux overnight. This gave an important intermediate that allowed a complete reaction with another compound to offer a product in a good yield. The product was then reacted with concentrated ammonia in an autoclave to give another compound, which was then coupled with a variety of boronic acid derivatives via a Suzuki-Miyaura cross-coupling procedure .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been described in the literature. For instance, a compound was treated with methanesulfonyl chloride and lithium bromide to give an intermediate, which was then reacted with another compound to give a product. This product was then reacted with concentrated ammonia to give another compound, which was then coupled with various boronic acid derivatives via a Suzuki-Miyaura cross-coupling procedure .Aplicaciones Científicas De Investigación

- Researchers have designed, synthesized, and screened thieno[2,3-d]pyrimidin-4(3H)-ones, including our compound, against Mycobacteria. Some derivatives exhibit significant antimycobacterial activity against both Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG. Notably, compounds 13b and 29e demonstrate excellent antimycobacterial efficacy (MIC in the range of 6–8 μM) without cytotoxicity .

- 4-Fluorobenzyl cyanide (FBCN), a structurally hindered solvent, has been used to construct bulky coordination structures with Li+ ions. Its steric hindrance weakens ion–dipole interactions (Li+–solvents) while promoting coulombic attraction (Li+–anions). This design enhances the performance of lithium-ion batteries .

Antitubercular Activity

Solvent Design for Lithium-Ion Batteries

Mecanismo De Acción

While the specific mechanism of action for “6-((4-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is not available, similar compounds have shown potential use for the treatment of rheumatoid arthritis due to their excellent inhibition to Bruton’s tyrosine kinase (Btk) . Another compound has been studied as a potential target for the development of antiviral agents, as it can assist in the long-distance movement of viruses and plays an extremely important role in virus replication and propagation .

Propiedades

IUPAC Name |

6-[(4-fluorophenyl)methylsulfanyl]-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4O2S/c15-10-3-1-9(2-4-10)8-22-14-17-12-11(13(21)18-14)7-16-19(12)5-6-20/h1-4,7,20H,5-6,8H2,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJQZDOEAJDJAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC3=C(C=NN3CCO)C(=O)N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2661740.png)

![2-cyano-3-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2661745.png)

![N-(2-furylmethyl)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}acetamide](/img/structure/B2661746.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2661751.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2661752.png)

![N'-(1,3-benzodioxol-5-yl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2661756.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2661758.png)